5-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile
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Overview
Description
5-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile is a complex organic compound that features a fused imidazopyridazine ring system
Preparation Methods
The synthesis of 5-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the use of palladium-catalyzed amide coupling reactions. For instance, 3-alkyl and 3-arylamino-2-chloropyridines can react with primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate in t-butanol . Industrial production methods may involve similar catalytic processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine moieties, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile involves its interaction with molecular targets such as GABA A receptors. The compound acts as a positive allosteric modulator, enhancing the receptor’s response to the neurotransmitter GABA. This modulation can influence various cellular pathways, including those involved in the central nervous system, making it a potential candidate for treating neurological disorders .
Comparison with Similar Compounds
Similar compounds to 5-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile include other imidazopyridazine derivatives such as:
Imidazo[4,5-b]pyridine: Known for its use as a GABA A receptor agonist and proton pump inhibitor.
Imidazo[1,2-a]pyridine: Recognized for its applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl group, which can influence its pharmacokinetic properties and biological activity.
Properties
Molecular Formula |
C20H23N7 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
5-[4-(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C20H23N7/c1-20(2,3)17-14-27-18(23-17)6-7-19(24-27)26-10-8-25(9-11-26)16-5-4-15(12-21)22-13-16/h4-7,13-14H,8-11H2,1-3H3 |
InChI Key |
QAYZSDKIFLWGNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=CN=C(C=C4)C#N |
Origin of Product |
United States |
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